8-[(furan-2-ylmethyl)amino]-3,7-dimethyl-1-[3-(trimethylsilyl)propyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[(FURAN-2-YL)METHYL]AMINO}-3,7-DIMETHYL-1-[3-(TRIMETHYLSILYL)PROPYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core structure This compound is notable for its diverse functional groups, including a furan ring, a trimethylsilyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(FURAN-2-YL)METHYL]AMINO}-3,7-DIMETHYL-1-[3-(TRIMETHYLSILYL)PROPYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the furan-2-ylmethylamino group and the trimethylsilylpropyl group. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[(FURAN-2-YL)METHYL]AMINO}-3,7-DIMETHYL-1-[3-(TRIMETHYLSILYL)PROPYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine core or the furan ring.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the purine core can lead to various purine analogs.
Scientific Research Applications
8-{[(FURAN-2-YL)METHYL]AMINO}-3,7-DIMETHYL-1-[3-(TRIMETHYLSILYL)PROPYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[(FURAN-2-YL)METHYL]AMINO}-3,7-DIMETHYL-1-[3-(TRIMETHYLSILYL)PROPYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **8-{[(FURAN-2-YL)METHYL]AMINO}-3,7-DIMETHYL-1-[3-(TRIMETHYLSILYL)PROPYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE shares similarities with other purine derivatives, such as caffeine and theobromine, which also feature a purine core and various functional groups.
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethylamine share the furan ring structure.
Uniqueness
The uniqueness of 8-{[(FURAN-2-YL)METHYL]AMINO}-3,7-DIMETHYL-1-[3-(TRIMETHYLSILYL)PROPYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trimethylsilyl group, in particular, enhances its stability and reactivity in certain chemical reactions.
Properties
Molecular Formula |
C18H27N5O3Si |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-(furan-2-ylmethylamino)-3,7-dimethyl-1-(3-trimethylsilylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C18H27N5O3Si/c1-21-14-15(20-17(21)19-12-13-8-6-10-26-13)22(2)18(25)23(16(14)24)9-7-11-27(3,4)5/h6,8,10H,7,9,11-12H2,1-5H3,(H,19,20) |
InChI Key |
XSONOBWKRAPGSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)CCC[Si](C)(C)C)C |
Origin of Product |
United States |
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